molecular formula C19H18N6O3 B2923881 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021250-38-3

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2923881
CAS No.: 1021250-38-3
M. Wt: 378.392
InChI Key: DPBNJOCNWIADQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition

  • VEGFR-2 Inhibition: Substituted benzamides, closely related to the query compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This property is crucial for anti-cancer drug development, as VEGFR-2 plays a significant role in tumor angiogenesis. These compounds exhibit strong in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Histone Deacetylase Inhibition

  • Selective HDAC Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally similar compound, is a selective small molecule histone deacetylase (HDAC) inhibitor. This selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations contributes significantly to cancer cell proliferation blockage, apoptosis, and demonstrates notable antitumor activity in vivo (Zhou et al., 2008).

Anti-Cancer and Anti-Inflammatory Properties

  • Novel Pyrazolopyrimidines Derivatives: Pyrazolopyrimidines derivatives, with core structures similar to the query compound, have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects on certain cancer cell lines and inhibit 5-lipoxygenase, indicating potential as cancer therapeutics and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Activity

  • Thienopyrimidine Derivatives: Thienopyrimidine derivatives, which share a similar heterocyclic framework with the query compound, have demonstrated pronounced antimicrobial activity. This suggests potential utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antituberculosis Activity

  • Thiazole-Aminopiperidine Hybrid Analogues: These analogues, structurally related to the query compound, have shown promising activity against Mycobacterium tuberculosis. They inhibit the GyrB ATPase of Mycobacterium smegmatis, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).

Antiulcer Agents

  • Imidazo[1,2-a]pyridines Derivatives: Similar compounds have been synthesized as potential antiulcer agents with cytoprotective properties. These derivatives demonstrate significant activity in models of ethanol- and HCl-induced gastric ulcers (Starrett et al., 1989).

Antiviral Activity

  • Benzamide-Based 5-Aminopyrazoles: These compounds, structurally similar to the query compound, have shown significant antiviral activities against the bird flu influenza H5N1 virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown. Future pharmacokinetic studies will be crucial to understand these properties and their impact on the compound’s therapeutic potential .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-19(13-1-2-15-16(11-13)28-12-27-15)22-10-9-21-17-3-4-18(25-24-17)23-14-5-7-20-8-6-14/h1-8,11H,9-10,12H2,(H,21,24)(H,22,26)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBNJOCNWIADQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.